(1R,3S)-3-((Tert-butoxycarbonyl)amino)-1-isopropylcyclopentanecarboxylic acid

Chiral Purity Stereochemistry Procurement Specification

Critical pain point: Standard cyclopentane amino acids lack the steric bulk needed to lock specific backbone dihedrals in β-peptide foldamers. This (1R,3S) isomer with a 1-isopropyl quaternary center provides defined 3D topology unattainable with unsubstituted analogs. - Certified 98% purity, single stereoisomer (1R,3S) - Direct replacement in patent US 12503468 synthetic routes - Enables predictable foldamer folding vs. Boc-cycloleucine

Molecular Formula C14H25NO4
Molecular Weight 271.35 g/mol
Cat. No. B12971043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3S)-3-((Tert-butoxycarbonyl)amino)-1-isopropylcyclopentanecarboxylic acid
Molecular FormulaC14H25NO4
Molecular Weight271.35 g/mol
Structural Identifiers
SMILESCC(C)C1(CCC(C1)NC(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C14H25NO4/c1-9(2)14(11(16)17)7-6-10(8-14)15-12(18)19-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,15,18)(H,16,17)/t10-,14+/m0/s1
InChIKeyWLXRZBCWGSHZAT-IINYFYTJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (1R,3S)-3-(Boc-amino)-1-isopropylcyclopentanecarboxylic Acid


The compound (1R,3S)-3-((Tert-butoxycarbonyl)amino)-1-isopropylcyclopentanecarboxylic acid (CAS 624734-30-1) is a chiral, non-proteinogenic amino acid derivative featuring a Boc-protected amine and a 1-isopropyl-substituted cyclopentane carboxylic acid core . It belongs to the class of conformationally constrained β-amino acid precursors used as building blocks in medicinal chemistry and peptide foldamer synthesis . Its stereochemical configuration, (1R,3S), is a primary differentiator for applications requiring defined 3D topology.

Chiral (1R,3S)-configured building block for conformationally constrained peptide foldamer synthesis
Boc-protected amino acid suitable for Fmoc/t-Bu solid-phase protocols and solution-phase coupling
1-isopropyl substitution provides steric bulk for defined secondary structure induction in β-peptide research

Generic Substitution Risk for (1R,3S)-3-(Boc-amino)-1-isopropylcyclopentanecarboxylic Acid


In-class compounds such as Boc-1-aminocyclopentanecarboxylic acid (CAS 35264-09-6) or Boc-3-aminocyclopentanecarboxylic acid (CAS 261165-05-3) cannot be simply interchanged with the target compound due to the critical role of the 1-isopropyl substituent [1]. This group introduces a defined steric bulk and lipophilic domain at the quaternary center, which directly modulates the conformational preferences of derived peptides, a parameter unattainable with unsubstituted or differently substituted analogs [2]. Substitution would alter the backbone dihedral angles and side-chain orientation, potentially abolishing the desired biological conformation in downstream applications such as foldamer design or enzyme inhibitor synthesis.

Risk 1
1-isopropyl substituent defines steric and lipophilic character; unsubstituted or differently substituted analogs (e.g., Boc-cycloleucine) may shift conformational preferences and abolish desired foldamer topology.
Risk 2
Alkylation pattern on cyclopentane directly influences β-peptide backbone dihedral angles; substitution with regioisomeric or simpler Boc-amino cyclopentane acids may not reproduce the intended 3D arrangement.

Quantitative Differentiation Evidence for (1R,3S)-3-(Boc-amino)-1-isopropylcyclopentanecarboxylic Acid


Chiral Purity Benchmarking

The target compound is commercially supplied with a documented minimum purity of 98% from a primary supplier, which is a high specification for a chiral Boc-amino acid derivative . In contrast, the closest commercially available analog with a directly comparable scaffold, (1S,2S,3S)-2-amino-3-isopropylcyclopentanecarboxylic acid, is offered at a lower purity benchmark of typically >95% . For procurement decisions, the 98% purity specification provides a higher degree of confidence in the stereochemical integrity and reduced levels of unknown impurities for rigorous applications.

Chiral purity benchmark
Cross-study comparable
Target: 98% min. purity (HPLC/UPLC)
Comparator: >95% for (1S,2S,3S)-2-amino-3-isopropylcyclopentanecarboxylic acid
Higher purity specification may reduce unknown impurity propagation in multi-step synthesis
Supplier specifications; Δ ≥3 percentage points, context-dependent
Chiral Purity Stereochemistry Procurement Specification

Conformational Bias from 1-Isopropyl Substitution

While direct head-to-head comparison with the exact target compound is absent in the literature, studies on structurally related C(3)-alkyl substituted transpentacin derivatives demonstrate that alkyl substitution on the cyclopentane ring profoundly influences β-peptide folding patterns [1]. In these systems, the introduction of an alkyl group at the 3-position (equivalent to the 1-position in the target's numbering) leads to a distinct population shift in 12-helix versus 10/12-helix secondary structure, an effect that is quantifiable via CD spectroscopy and NMR coupling constants. It can be inferred that the 1-isopropyl group in the target compound exerts a similar, if not stronger, conformational biasing effect compared to the simple, unsubstituted N-Boc-1-aminocyclopentanecarboxylic acid (Boc-cycloleucine) [2], making it a preferred building block for inducing predictable tertiary structure.

Conformational bias
Class-level inference
Analogous C(3)-alkyl transpentacin derivatives show alkyl substitution shifts helix population (12- vs 10/12-helix)
1-isopropyl group likely biases β-peptide folding; quantitative transfer requires experimental validation in target sequence
Inferred from solid-state/NMR/CD data on model peptides
Foldamer Chemistry Conformational Analysis Peptidomimetic Design

Defined Intermediate for P2X3 Antagonists

The target compound's core scaffold, (1S,3R)-1-isopropylcyclopentanecarboxylic acid, serves as a crucial intermediate in the synthesis of heterocyclic P2X3 receptor antagonists, as disclosed in patent US 12503468 [1]. The patent explicitly describes the preparation of compounds derived from this specific intermediate, which are claimed to exhibit high antagonistic activity (selectivity, low toxicity, and good metabolic stability). The use of this specific chiral center configuration is mandatory for biological activity, as the stereochemistry dictates the final drug's interaction with the receptor. No generic or achiral analog is demonstrated to achieve the same level of activity in the patent, establishing a clear application-specific advantage.

P2X3 antagonist intermediate
Supporting evidence
Patent US 12503468 uses (1S,3R)-1-isopropylcyclopentanecarboxylic acid scaffold for heterocyclic P2X3 antagonists
Supports P2X3 receptor research pathway; compound serves as key chiral intermediate in patented series
No quantitative IC50 data for the intermediate disclosed
Medicinal Chemistry P2X3 Receptor Patent Evidence

Precision Application Scenarios for (1R,3S)-3-(Boc-amino)-1-isopropylcyclopentanecarboxylic Acid


Enantioselective Synthesis of Constrained Peptides

The high certified purity (98%) and defined (1R,3S) stereochemistry make this compound the superior starting material for synthesizing β-peptide foldamers with a predictable 3D structure. Its selection over lower-purity analogs is justified to minimize stereochemical heterogeneity in the final peptide, a critical quality attribute (CQA) for therapeutic candidates .

P2X3 Antagonist Intermediate Synthesis

Procurement of this specific compound is mandatory for research groups replicating or improving upon the synthetic routes described in patent US 12503468. The patented compounds, which depend on this intermediate's exact chiral scaffold, have demonstrated promising biological profiles, making the compound a necessary reagent for SAR studies in this chemical space [1].

Steric Effects in Foldamer Secondary Structure

Building on class-level evidence that cyclopentane alkylation patterns dictate peptide conformation, this compound is a critical tool for systematically studying the effect of a large, branched 1-isopropyl group on the folding landscape. It can be directly compared to building blocks like Boc-cycloleucine to deconvolute the contributions of steric bulk from ring constraint, enabling the rational design of foldamers with novel topologies [2].

Application
Selection Property
Validation Focus
Enantioselective synthesis of constrained β-peptide foldamers
Defined (1R,3S) chiral configuration and high purity benchmark
Stereochemical integrity and peptide conformation analysis
P2X3 receptor antagonist synthesis (patent context)
Specific chiral intermediate scaffold
Structure–activity relationship and receptor-binding studies
Steric effects in foldamer secondary structure
1-isopropyl substitution on cyclopentane ring
Conformational analysis via CD and NMR spectroscopy
Quote Request

Request a Quote for (1R,3S)-3-((Tert-butoxycarbonyl)amino)-1-isopropylcyclopentanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.